molecular formula C7H14ClNO B6196256 rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 2679949-46-1

rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride

Cat. No.: B6196256
CAS No.: 2679949-46-1
M. Wt: 163.64 g/mol
InChI Key: OMGHUKNDBNOMHP-RYLOHDEPSA-N
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Description

rac-(1R,5R,6R)-3-azabicyclo[321]octan-6-ol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
  • rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diol hydrochloride
  • rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo

Uniqueness

rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system and the introduction of a hydroxyl group at the 6-position of the ring system. The final step involves the addition of hydrochloric acid to yield the hydrochloride salt of the product.", "Starting Materials": ["(R)-Pulegone", "Ammonium acetate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water"], "Reaction": ["1. Conversion of (R)-Pulegone to 3-azabicyclo[3.2.1]octan-6-one using ammonium acetate and sodium borohydride in methanol", "2. Reduction of 3-azabicyclo[3.2.1]octan-6-one to rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol using sodium borohydride in methanol", "3. Conversion of rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol to its hydrochloride salt using hydrochloric acid in ethyl acetate and water"] }

CAS No.

2679949-46-1

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-2-5-1-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6-,7-;/m1./s1

InChI Key

OMGHUKNDBNOMHP-RYLOHDEPSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CNC2)O.Cl

Canonical SMILES

C1C2CC(C1CNC2)O.Cl

Purity

95

Origin of Product

United States

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